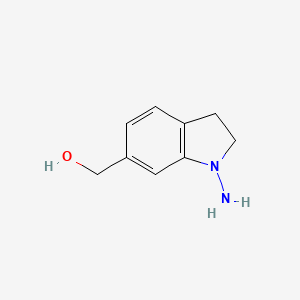

(1-Aminoindolin-6-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-amino-2,3-dihydroindol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5,12H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBXBGLNXFLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Aminoindolin 6 Yl Methanol

Reactions of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) at the 6-position of the indoline (B122111) ring is a versatile site for chemical modification. It can undergo oxidation to form aldehydes or carboxylic acids, and it can participate in esterification and ether formation reactions.

Oxidation and Esterification Reactions

Oxidation: The primary alcohol of (1-Aminoindolin-6-yl)methanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, often used in anhydrous conditions, will typically yield the corresponding aldehyde, (1-aminoindolin-6-yl)carbaldehyde. Stronger oxidizing agents in the presence of water will lead to the formation of 1-aminoindoline-6-carboxylic acid. wikipedia.org The oxidation process generally involves the removal of a hydride equivalent from the alcohol. wikipedia.org

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to a carboxylic acid, reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are often employed. wikipedia.org A two-step, one-pot procedure using NaOCl and TEMPO, followed by NaClO₂, has been developed for the efficient oxidation of primary alcohols to carboxylic acids under mild conditions that are compatible with sensitive functional groups. nih.gov

Esterification: The primary alcohol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by a strong acid. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. libretexts.org

For instance, the reaction of this compound with acetic anhydride (B1165640) in the presence of an acid catalyst would yield (1-aminoindolin-6-yl)methyl acetate. The efficiency of the esterification can be influenced by factors such as the nature of the carboxylic acid, the catalyst, and the reaction temperature. medcraveonline.com

Table 1: Examples of Oxidation and Esterification Reactions of Primary Alcohols

| Reaction Type | Reagent | Product | Notes |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde | Reaction is typically carried out in an anhydrous solvent to prevent over-oxidation. libretexts.org |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Carboxylic Acid | A strong oxidizing agent that can efficiently convert primary alcohols to carboxylic acids. wikipedia.org |

| Esterification | Carboxylic Acid + Acid Catalyst | Ester | A reversible reaction that can be driven to completion by removing water. libretexts.org |

Dehydration and Ether Formation

Dehydration: The primary alcohol of this compound can undergo dehydration to form an alkene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid. libretexts.orglibretexts.org For primary alcohols, the reaction generally proceeds through an E2 mechanism due to the instability of the primary carbocation that would be formed in an E1 pathway. libretexts.org The first step involves the protonation of the hydroxyl group to form a good leaving group (water). A base then removes a proton from the adjacent carbon, leading to the formation of a double bond. libretexts.org The temperature required for the dehydration of primary alcohols is generally high, in the range of 170-180°C. libretexts.orglibretexts.org

Ether Formation: Ethers can be synthesized from this compound through reactions such as the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.org For example, treating this compound with a strong base like sodium hydride, followed by the addition of methyl iodide, would yield 1-amino-6-(methoxymethyl)indoline. The Williamson ether synthesis is a versatile method for preparing a wide range of ethers. wikipedia.org

Table 2: Dehydration and Ether Formation Reactions

| Reaction Type | Reagents | Product | Mechanism |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | Alkene | E2 libretexts.org |

| Ether Formation (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether | SN2 wikipedia.org |

Reactivity of the Primary Amine Group

The primary amine group at the 1-position of the indoline ring is a key site for nucleophilic reactions and functionalization.

Amine Functionalization (e.g., acylation, carbamoylation, guanidination)

Acylation: The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form amides. nih.govbeilstein-journals.org This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. nih.gov For example, reaction with acetyl chloride would yield N-(6-(hydroxymethyl)indolin-1-yl)acetamide. The acylation of indoles can be chemoselective, with N-acylation being favored under certain conditions. nih.gov

Carbamoylation: Carbamoylation involves the introduction of a carbamoyl group (-CONH₂) onto the amine nitrogen. This can be achieved by reacting the amine with isocyanates or carbamoyl chlorides. The resulting product is a urea derivative.

Guanidination: The primary amine can be converted to a guanidinium group by reaction with a guanidinylating agent, such as O-methylisourea. nih.gov This reaction transforms the amine into a more basic and highly protonated guanidinium group under physiological conditions. The guanidination reaction is specific for the primary amine group. nih.gov

Table 3: Functionalization of the Primary Amine Group

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| Acylation | Acyl Chloride/Anhydride | Acyl (-COR) | Amide nih.gov |

| Carbamoylation | Isocyanate | Carbamoyl (-CONH₂) | Urea |

| Guanidination | O-methylisourea | Guanidinyl (-C(=NH)NH₂) | Guanidine nih.gov |

Condensation and Cyclization Pathways

A condensation reaction is one in which two molecules combine, usually with the loss of a small molecule such as water. libretexts.orglibretexts.orgwikipedia.org The primary amine of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These reactions are often reversible and can be catalyzed by acid or base. wikipedia.org

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, allows for the potential of intramolecular cyclization reactions under appropriate conditions. For example, reaction with a suitable dielectrophile could lead to the formation of a new heterocyclic ring fused to the indoline system. Condensation reactions involving 3-amino-1H-indazole with various carbonyl compounds are a common approach to synthesize pyrimido[1,2-b]indazoles. semanticscholar.org Similarly, the reaction of 1,3-diiminoisoindoline with 2,6-diaminopyrazine can lead to macrocyclic compounds. surrey.ac.uk

Transformations of the Indoline Ring System

The indoline ring system, a saturated analog of indole (B1671886), can undergo various transformations, including oxidation to the corresponding indole, ring-opening, and ring expansion reactions.

Oxidative dearomatization of indoles is a powerful tool for the synthesis of complex indoline alkaloids. acs.org Conversely, the indoline ring can be aromatized to an indole through dehydrogenation, often using oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Ring expansion of the five-membered pyrrolidine ring of the indoline system can lead to the formation of larger heterocyclic structures like quinolines or benzazepines. rsc.orgnih.govquimicaorganica.org These transformations can be achieved through various methods, including carbene insertion reactions. quimicaorganica.org For instance, the reaction of an indole with a carbene can lead to a cyclopropanation followed by ring-opening to yield a quinoline. quimicaorganica.org Solvent and catalyst-free thermal conditions can also promote the ring expansion of indoles with dialkylacetylenedicarboxylates to form benzazepines. rsc.org

Furthermore, the indoline ring can undergo oxidative cleavage. For example, iodine-promoted oxidative cleavage of indoles can lead to the formation of quinazolin-4(3H)-ones and tryptanthrins.

Table 4: Representative Transformations of the Indoline/Indole Ring System

| Transformation | Reagents/Conditions | Resulting Structure |

| Aromatization (Dehydrogenation) | MnO₂ or DDQ | Indole |

| Ring Expansion | Carbene insertion | Quinoline quimicaorganica.org |

| Ring Expansion | Dialkylacetylenedicarboxylate, heat | Benzazepine rsc.org |

| Oxidative Cleavage | I₂, O₂, base | Quinazolin-4(3H)-one |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like the benzene portion of the indoline system. wikipedia.orgyoutube.com The rate and regioselectivity (the position at which the electrophile attacks) of these reactions are profoundly influenced by the substituents already present on the ring. libretexts.orglumenlearning.com In this compound, the benzene ring is substituted with the fused dihydro-pyrrole ring, an N-amino group (at position 1), and a hydroxymethyl group (at position 6).

Directing Effects of Substituents:

Fused Ring and N-Amino Group: The nitrogen atom of the indoline ring and the exocyclic N-amino group are potent activating groups. They donate electron density into the benzene ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself. lumenlearning.comnih.gov These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.pub For the indoline nitrogen, this would activate positions 5 and 7. The N-amino group further enhances the electron density at these same positions.

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group at C-6 is a weakly activating group and also an ortho, para-director. chemistrytalk.org It directs incoming electrophiles to the C-5 and C-7 positions.

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-4 | No strong directing effect from existing groups | Minor product |

| C-5 | Strong activation (ortho to N-1, para to -CH₂OH) | Major product |

| C-7 | Strong activation (ortho to N-1 and -CH₂OH) | Major product |

Nucleophilic Additions to the Indoline Heterocycle

While the benzene moiety is electrophilic in nature, the heterocycle, particularly the N-amino group, confers nucleophilic properties to the molecule.

Reactions at the N-Amino Group: The primary amine of the N-amino group possesses a lone pair of electrons, making it a potent nucleophile. youtube.com It can readily participate in nucleophilic addition reactions with electrophilic species such as aldehydes and ketones to form hydrazone-like structures, or with acyl chlorides and anhydrides to form N-acyl derivatives. nih.govwikipedia.org These reactions are fundamental in synthetic organic chemistry for building more complex molecular frameworks.

Reactivity of the Indoline Ring: The indoline ring itself is generally not susceptible to nucleophilic addition unless activated by strong electron-withdrawing groups, which are absent in this molecule. sci-hub.se However, under specific conditions, such as the formation of highly reactive indolyne intermediates, the benzene portion of the molecule can become electrophilic and react with nucleophiles. nih.govnih.gov Such reactions typically require harsh conditions (e.g., strong bases) to generate the aryne intermediate. nih.gov Another possibility involves oxidation of the indoline to an indoleninium species, which creates an electrophilic C2 position susceptible to nucleophilic attack. chemrxiv.org

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound transforms is crucial for controlling reaction outcomes. This involves studying reaction rates (kinetics) and identifying any transient species (intermediates) formed during the reaction.

Kinetic Studies of this compound Transformations

Kinetic studies measure how reaction rates change with variations in reactant concentrations, temperature, and catalysts. This data provides insight into the reaction's mechanism, particularly the rate-determining step. asianpubs.org For electrophilic aromatic substitution on this compound, kinetic analysis would likely confirm a second-order reaction, first order in the indoline and first order in the electrophile, which is characteristic of the SEAr mechanism. slideshare.net

Comparative kinetic studies with related indole and indoline derivatives show that electron-donating groups significantly accelerate the rate of reaction. nih.govresearchgate.net The presence of the activating N-amino and hydroxymethyl groups in this compound would be expected to result in significantly faster reaction rates compared to unsubstituted indoline.

Table of Representative Rate Constants for Electrophilic Nitrosation of Indole Derivatives (Note: This table presents data for related indole compounds to illustrate kinetic principles, as specific kinetic data for this compound is not available in the cited literature.)

| Indole Derivative | Relative Rate Constant (k_rel) | Reference |

| 3-Methylindole | 1.0 | rsc.org |

| Indole-3-acetic acid | 0.45 | rsc.org |

| Indol-3-yl acetate | 0.22 | rsc.org |

This data illustrates how substituents influence reactivity, with electron-donating groups generally leading to faster reactions.

Identification of Reaction Intermediates

The course of a chemical reaction often involves the formation of short-lived, high-energy intermediates.

Arenium Ion in Electrophilic Aromatic Substitution: The key intermediate in electrophilic aromatic substitution is the arenium ion , also known as a sigma (σ) complex or Wheland intermediate. slideshare.netwikipedia.org This species is formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. slideshare.net The positive charge of the arenium ion is delocalized across the ring through resonance. wikipedia.org The stability of this intermediate is a critical factor in determining the reaction's rate and regioselectivity. For this compound, attack at the C-5 or C-7 positions leads to the most stable arenium ion because the positive charge can be effectively delocalized onto the nitrogen atoms of the indoline ring and the N-amino group, a powerful stabilizing effect. quora.comvedantu.com

Other Potential Intermediates: In other transformations, different intermediates may be involved. For instance, reactions involving the N-amino group with carbonyl compounds proceed through a tetrahedral intermediate before dehydrating to the final product. youtube.com Under oxidative conditions, radical cations or indoleninium ions could be formed. chemrxiv.orgnih.gov Furthermore, elimination reactions from substituted indoles can generate reactive alkylideneindolenine intermediates, which are susceptible to attack by various nucleophiles. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A comprehensive NMR analysis of this compound would involve a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments to unequivocally assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are indicative of the functional group, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

Hypothetical NMR Data for this compound

Due to the absence of published experimental data for this compound, the following tables represent predicted chemical shifts based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | d | 1H | H-4 |

| 6.80 | s | 1H | H-7 |

| 6.75 | d | 1H | H-5 |

| 4.95 | t | 1H | -OH |

| 4.40 | s | 2H | -CH₂OH |

| 4.30 | s | 2H | -NH₂ |

| 3.40 | t | 2H | H-2 |

| 2.90 | t | 2H | H-3 |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | C-7a |

| 142.0 | C-3a |

| 135.0 | C-6 |

| 125.0 | C-4 |

| 118.0 | C-5 |

| 108.0 | C-7 |

| 63.0 | -CH₂OH |

| 55.0 | C-2 |

| 30.0 | C-3 |

Conformational analysis of the indoline ring system can be performed using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure in solution. For this compound, a NOESY experiment would be expected to show correlations between the protons of the amino group and the adjacent protons on the indoline ring, as well as between the methylene (B1212753) protons of the hydroxymethyl group and the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₂N₂O), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 3: Hypothetical HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Calculated Exact Mass | 164.09496 |

| Observed m/z [M+H]⁺ | 165.10279 |

| Ionization Mode | Electrospray Ionization (ESI) |

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are then analyzed. This provides detailed structural information that can be used to confirm the identity of a compound. The fragmentation of the protonated this compound ion [M+H]⁺ would be expected to proceed through characteristic pathways, such as the loss of the amino group (-NH₂) or the hydroxymethyl group (-CH₂OH).

Table 4: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 165.1 | 148.1 | NH₃ | Loss of the amino group |

| 165.1 | 134.1 | CH₂O | Loss of formaldehyde (B43269) from the hydroxymethyl group |

| 165.1 | 119.1 | NH₂ + C₂H₄ | Cleavage of the indoline ring |

X-ray Crystallography for Solid-State Structure Determination

Spectroscopic and Stereochemical Analysis of this compound

A Theoretical Examination of its Vibrational and Chiroptical Properties

Introduction

This compound is a chiral organic compound featuring an indoline scaffold, a primary amino group, and a hydroxymethyl substituent. The specific arrangement of these functional groups imparts distinct chemical properties and potential for stereoisomerism, making it a molecule of interest for advanced structural elucidation. While detailed experimental research on this specific compound is not extensively available in public literature, a thorough understanding of its molecular structure can be predicated on established spectroscopic principles. This article provides a focused theoretical exploration of the advanced spectroscopic techniques that would be employed for its characterization, specifically vibrational and chiroptical spectroscopy.

Advanced Spectroscopic Characterization and Structural Elucidation

The unambiguous determination of the molecular structure and stereochemistry of (1-Aminoindolin-6-yl)methanol would rely on a combination of advanced spectroscopic methods. The following sections detail the theoretical basis for the application of vibrational and chiroptical spectroscopy for this purpose.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation or scatters incident light (Raman effect), it undergoes transitions between these vibrational states, resulting in a unique spectrum that serves as a molecular "fingerprint."

For this compound, the key functional groups—the primary amine (-NH₂), the hydroxyl group (-OH), the aromatic ring, and the aliphatic C-H bonds of the indoline (B122111) ring—would produce characteristic vibrational bands.

N-H Vibrations: The primary amino group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds. An N-H bending (scissoring) vibration would be expected around 1590-1650 cm⁻¹.

O-H and C-O Vibrations: The hydroxyl group of the methanol (B129727) substituent would show a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. A C-O stretching vibration would be anticipated in the 1000-1200 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring portion of the indoline structure would appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the five-membered ring are expected just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The carbon-carbon stretching vibrations within the aromatic ring would produce a series of characteristic bands in the 1450-1600 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is crucial. While polar bonds like O-H and N-H tend to produce strong signals in IR spectra, non-polar and symmetric bonds, such as the C=C bonds in the aromatic ring, often yield strong signals in Raman spectra.

Below is a predictive table of the expected vibrational frequencies for this compound, based on typical frequency ranges for its constituent functional groups.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | IR |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Indoline Ring | 2850 - 2960 | IR, Raman |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | IR |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-O Stretch | Primary Alcohol | 1000 - 1200 | IR |

This compound possesses a chiral center at the carbon atom of the five-membered ring that is bonded to the amino group, assuming the molecule is not a racemic mixture. This means it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a critical technique for determining the absolute configuration of such chiral molecules.

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample will absorb one form of circularly polarized light more than the other, resulting in a characteristic ECD spectrum with positive and negative bands (known as Cotton effects).

The process for stereochemical assignment of this compound using ECD would involve:

Experimental Measurement: An experimental ECD spectrum of an enantiomerically enriched sample would be recorded.

Theoretical Calculation: Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be performed to predict the theoretical ECD spectra for both possible enantiomers (R and S configurations).

Comparison and Assignment: The experimental spectrum would be compared to the two calculated spectra. A match between the experimental spectrum and one of the theoretical spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

The electronic transitions responsible for the ECD spectrum arise from the chromophores within the molecule, primarily the substituted benzene ring of the indoline system. The precise shape, sign, and intensity of the Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms around the chiral center, making ECD a powerful tool for stereochemical elucidation. Without experimental data, a specific analysis is not possible, but this methodology represents the standard approach for assigning the absolute configuration of chiral molecules like this compound.

Theoretical and Computational Chemistry Studies of 1 Aminoindolin 6 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Properties

Due to a lack of specific published research on (1-Aminoindolin-6-yl)methanol, this section presents a theoretical overview of the types of quantum chemical calculations that would be employed to study its electronic structure and properties. The data presented in the tables are hypothetical and illustrative of what such studies would yield.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to determine its optimized molecular geometry. These calculations would provide bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The stability of the molecule would be assessed by analyzing the total electronic energy and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (indoline ring) | 1.45 Å |

| C-C (aromatic) | 1.39 Å | |

| C-O (methanol group) | 1.43 Å | |

| N-N (amino group) | 1.44 Å | |

| Bond Angle | C-N-C (indoline ring) | 109.5° |

| C-C-O (methanol attachment) | 120.1° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, would be employed to predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These theoretical spectra are valuable for interpreting experimental IR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Peak/Shift | Assignment |

|---|---|---|

| 1H NMR | δ 7.2 ppm | Aromatic protons |

| δ 4.6 ppm | CH2 of methanol (B129727) | |

| δ 3.5 ppm | NH2 protons | |

| 13C NMR | δ 145 ppm | Aromatic C-N |

| δ 65 ppm | CH2OH carbon | |

| IR | 3400 cm-1 | N-H stretch |

| 3300 cm-1 | O-H stretch |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For instance, the mechanism of a hypothetical oxidation of the methanol group or an electrophilic substitution on the aromatic ring could be investigated. These studies would involve locating the transition state structures and calculating their energies to predict the most favorable reaction pathway.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, leading to different possible conformations. A conformational analysis would be performed to identify the most stable conformers. This involves systematically rotating the flexible bonds and calculating the energy of each resulting geometry. The results are often visualized as a potential energy landscape, where energy is plotted against the rotational angles. The minima on this surface correspond to stable conformers. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular Docking and Dynamics (Focusing on Chemical Interactions, not Biological Activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of chemical interactions, docking could be used to study how this compound might interact with a stationary phase in chromatography or with a catalyst surface. The primary focus would be on non-covalent interactions like hydrogen bonding, van der Waals forces, and pi-stacking.

Molecular dynamics (MD) simulations could then be used to study the stability of these interactions over time. An MD simulation calculates the motion of atoms in the system, providing insights into the dynamic nature of the chemical interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Stationary Phase

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | -OH with polar surface | -4.5 |

| Hydrogen Bond | -NH2 with polar surface | -3.8 |

Analytical Methodologies for the Detection and Quantification of 1 Aminoindolin 6 Yl Methanol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation science. For a polar, non-volatile compound like (1-Aminoindolin-6-yl)methanol, High-Performance Liquid Chromatography (HPLC) is the most direct and suitable approach, while Gas Chromatography (GC) presents significant challenges that necessitate chemical modification of the analyte prior to analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating non-volatile or thermally unstable compounds. nih.gov For this compound, which possesses polar functional groups and aromaticity, reversed-phase HPLC (RP-HPLC) is the most widely applicable method. sigmaaldrich.comepa.gov

Method development for this compound would typically involve the systematic optimization of several key parameters to achieve adequate retention, resolution, and peak shape. A C18 stationary phase is a common starting point for the separation of aromatic amines. epa.govtandfonline.comresearchgate.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to elute polar compounds with reasonable retention times while also separating them from less polar impurities.

For enhanced retention of the polar amine, ion-pairing chromatography can be employed. researchgate.netchemrxiv.orgnih.govacs.org This technique involves adding an ion-pairing agent, such as an alkyl sulfonate (e.g., 1-hexanesulfonic acid), to the mobile phase. tandfonline.com The agent forms an ion pair with the protonated amine group of the analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase. tandfonline.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the chromophore of the indoline (B122111) ring system. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. chemrxiv.orgacs.org

| Parameter | Typical Condition/Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar and nonpolar compounds. C18 is a standard choice for aromatic compounds. tandfonline.com |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Phosphate or Formate Buffer, pH 2.5-7.0) | Controls the ionization state of the amine group to ensure consistent retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the reversed-phase column. |

| Elution Mode | Gradient Elution (e.g., 5% to 95% B over 20 min) | Ensures elution of a wide range of compounds with good resolution and peak shape. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column to achieve efficient separation. tandfonline.com |

| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility of retention times. tandfonline.com |

| Detection | UV/DAD (e.g., 220 nm, 254 nm); Mass Spectrometry (MS) | UV detection is suitable due to the aromatic structure. MS provides higher sensitivity and structural confirmation. tandfonline.com |

| Injection Volume | 5 - 20 µL | Standard volume to balance sensitivity and peak broadening. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. colostate.edu GC requires analytes to be volatile and thermally stable to be vaporized in the heated inlet and transported through the column by the carrier gas. researchgate.net Compounds containing polar functional groups with active hydrogens, such as the primary amine (-NH₂) and hydroxyl (-OH) groups in this compound, present several challenges. researchgate.netlibretexts.org

These challenges include:

Low Volatility: Strong intermolecular hydrogen bonding between the amine and hydroxyl groups significantly raises the boiling point, making the compound non-volatile at typical GC operating temperatures. colostate.eduresearchgate.net

Poor Thermal Stability: At the high temperatures required for volatilization, the compound may degrade, leading to inaccurate quantification and multiple decomposition peaks. researchgate.net

Analyte Adsorption: The polar functional groups can interact strongly with active sites (e.g., residual silanols) on the surfaces of the GC inlet and column, resulting in poor peak shape (tailing), reduced detector response, and irreversible adsorption. colostate.eduresearchgate.net

To overcome these limitations, derivatization is an essential prerequisite for the GC analysis of this compound. colostate.eduphenomenex.comsigmaaldrich.com This process involves chemically modifying the polar functional groups to create a new, more volatile, and thermally stable derivative suitable for GC. colostate.eduresearchgate.net The development of a GC method is therefore intrinsically linked to the development of an effective derivatization strategy, which is discussed in detail in the following section.

Derivatization Strategies for Enhanced Chromatographic Performance and Detectability

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are better suited for a given analytical method. researchgate.netnih.govresearchgate.net For this compound, derivatization serves to mask the polar amine and hydroxyl groups, thereby increasing volatility for GC analysis and potentially enhancing detectability or improving chromatographic retention in HPLC. libretexts.orgthermofisher.com Derivatization can be performed before the chromatographic separation (pre-column) or after (post-column). nih.govactascientific.com

Pre-column derivatization involves reacting the analyte with a specific reagent before injection into the chromatograph. This is the only viable approach for GC analysis of this compound and is also widely used in HPLC to enhance sensitivity and selectivity. thermofisher.com

For HPLC Analysis: Derivatization for HPLC is primarily used to attach a chromophore or fluorophore to the analyte, significantly enhancing its detectability by UV-Vis or fluorescence detectors. thermofisher.comresearchgate.net This is particularly useful for trace-level analysis.

9-fluorenylmethyl chloroformate (Fmoc-Cl): This reagent reacts with both primary amines and hydroxyl groups to form highly fluorescent and UV-active derivatives. advancedchemtech.comikm.org.myresearchgate.net The reaction is typically carried out in a buffered aqueous solution (e.g., borate (B1201080) buffer at pH 10) at room temperature. thermofisher.comikm.org.my

o-Phthalaldehyde (OPA): OPA reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. diva-portal.orgpjsir.orgnih.gov This reaction is rapid and occurs under mild conditions, but the derivatives can be unstable. diva-portal.orgnih.gov It would derivatize the amino group but leave the hydroxyl group untouched.

| Reagent | Target Functional Group(s) | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amines, Alcohols ikm.org.myresearchgate.net | Fluorescence, UV | Forms stable, highly fluorescent derivatives; reacts with both target groups. advancedchemtech.comresearchgate.net | Excess reagent and its hydrolysis by-product can interfere with chromatography. researchgate.net |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines nih.gov | Fluorescence, UV | Rapid reaction under mild conditions; high sensitivity. thermofisher.compjsir.org | Derivatives can be unstable; does not react with hydroxyl group. diva-portal.orgnih.gov |

| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines, Phenols libretexts.org | Fluorescence, UV | Produces stable fluorescent derivatives. libretexts.org | Longer reaction times may be required; can react with other nucleophiles. nih.gov |

| Benzoyl Chloride | Primary/Secondary Amines, Alcohols acs.orglibretexts.org | UV | Forms stable derivatives; improves retention in RP-HPLC. acs.org | Lower sensitivity compared to fluorescent tags. |

For GC Analysis: For GC, derivatization must increase volatility by masking both the amine and hydroxyl groups. The two most common approaches are silylation and acylation. researchgate.netlibretexts.orgresearchgate.net

Silylation: This is the most prevalent method for GC derivatization and involves replacing the active hydrogens on the -OH and -NH₂ groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.comgreyhoundchrom.com Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. nih.govsigmaaldrich.com The resulting derivatives are much more volatile and thermally stable. phenomenex.comgcms.cz

Acylation: This method involves reacting the amine and hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) (e.g., Trifluoroacetic Anhydride - TFAA) or an activated acyl amide. colostate.eduresearchgate.netlabinsights.nl This process forms ester and amide derivatives, which are less polar and more volatile. libretexts.orglabinsights.nl Using fluorinated acylating reagents can also significantly enhance sensitivity for electron capture detection (ECD). libretexts.org

| Method | Common Reagent(s) | Derivative Formed | Key Characteristics |

|---|---|---|---|

| Silylation | BSTFA + 1% TMCS; MTBSTFA | TMS or TBDMS ethers/amines | Most common method; produces volatile and stable derivatives. phenomenex.comgcms.cz TBDMS derivatives are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

| Acylation | TFAA, PFAA, HFAA, MBTFA | Fluoroacyl amides/esters | Reduces polarity and increases volatility. colostate.edu Fluorinated derivatives are ideal for highly sensitive Electron Capture Detection (ECD). libretexts.org |

| Alkylation | Alkylating agents (e.g., PFB-Br) | Alkyl ethers/amines | Forms stable derivatives; can be used to introduce groups for specific detectors. libretexts.org |

Post-column derivatization (PCD) is a technique used exclusively in HPLC where the derivatizing reagent is introduced to the column effluent after the separation has occurred but before detection. nih.govpickeringlabs.com This approach is designed to enhance the detectability or selectivity of analytes without altering their chromatographic behavior. actascientific.compickeringlabs.com

The primary advantage of PCD is that the parent compound, this compound, is separated in its native form, avoiding potential issues like the formation of multiple derivative products or interfering peaks from excess reagent that can occur with pre-column methods. nih.gov

A typical PCD setup involves a second pump to deliver the reagent, a T-piece for mixing the reagent with the column effluent, and a reaction coil, which may be heated to facilitate the reaction, before the flow enters the detector. pickeringlabs.com For the detection of the primary amine group of this compound, common PCD reagents include OPA and ninhydrin. actascientific.comresearchgate.net

o-Phthalaldehyde (OPA): As with pre-column derivatization, OPA is a highly sensitive reagent for primary amines, forming fluorescent products. Its use in a post-column setup is very common for amino acid and amine analysis. actascientific.com

Ninhydrin: This reagent reacts with primary amines to produce a deep purple-colored product (Ruhemann's purple) that is readily detected by a UV-Vis detector around 570 nm. researchgate.net While a classic method, it generally offers lower sensitivity than fluorescence-based methods. actascientific.com

The main drawback of PCD is the potential for band broadening in the reaction coil, which can reduce the resolution achieved on the column. nih.gov However, modern techniques aim to minimize this effect by using low-volume mixers and reactors. nih.gov

To ensure a derivatization reaction is quantitative, reproducible, and robust, several reaction parameters must be carefully optimized. nih.govresearchgate.netsigmaaldrich.com Incomplete or variable derivatization can lead to significant errors in quantification.

Key parameters for optimization include:

Reagent Concentration: The derivatizing reagent should be in sufficient molar excess to drive the reaction to completion, typically at least a 2:1 molar ratio of reagent to active hydrogens. sigmaaldrich.com However, a very large excess can sometimes lead to interfering peaks.

Reaction Temperature: The optimal temperature depends on the reagent and analyte. Silylation of hindered groups may require heating (e.g., 60-75 °C), while many reactions for HPLC derivatization proceed rapidly at room temperature. nih.govikm.org.myyoutube.com

Reaction Time: The time required to achieve complete derivatization can range from a few minutes to several hours. sigmaaldrich.comyoutube.com Time-course experiments are essential to determine the minimum time needed for the reaction to plateau.

pH and Catalyst: The pH of the reaction medium is critical, especially for reactions in aqueous solutions. For example, the reaction of Fmoc-Cl with amines is typically performed under basic conditions (pH 9-10) using a borate buffer. ikm.org.my For silylation reactions, a catalyst like TMCS or pyridine (B92270) is often added to increase the reactivity of the silylating agent, especially for difficult-to-derivatize groups. nih.govsigmaaldrich.comgcms.cz

Solvent: The choice of solvent is crucial. For silylation, aprotic solvents like pyridine or acetonitrile are necessary, as protic solvents (e.g., water, alcohols) will react with the reagent. phenomenex.com

Chemometric approaches, such as factorial design, can be employed to systematically evaluate the effects and interactions of these parameters to identify the optimal conditions for the derivatization of this compound. nih.govresearchgate.net

| Parameter | Objective | Considerations |

|---|---|---|

| Reagent Concentration | Ensure reaction goes to completion. | Use sufficient molar excess without causing significant background or interference. sigmaaldrich.com |

| Temperature | Achieve optimal reaction rate. | Balance reaction speed with potential analyte/derivative degradation at higher temperatures. nih.govyoutube.com |

| Time | Allow for complete derivatization. | Determine the point at which derivative yield plateaus; longer times may increase side products. sigmaaldrich.com |

| pH / Catalyst | Maximize reaction efficiency and yield. | Buffer choice and pH are critical for aqueous reactions (e.g., OPA, Fmoc-Cl). ikm.org.my Catalysts (e.g., TMCS, pyridine) can be essential for GC derivatization. nih.gov |

| Solvent | Ensure solubility and reagent stability. | Must be compatible with the reaction (e.g., aprotic for silylation) and not interfere with subsequent analysis. phenomenex.com |

Hyphenated Techniques for Comprehensive Analysis

The detection and quantification of this compound and its derivatives in complex matrices necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a detection technique, are particularly well-suited for this purpose, offering high sensitivity, selectivity, and specificity. notulaebotanicae.ronotulaebotanicae.ro Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely employed for the analysis of organic molecules, including those with structures analogous to this compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds. nih.govnih.gov Given the polar nature conferred by the amino and hydroxyl functional groups, this compound is an ideal candidate for LC-MS analysis. The method separates the analyte from the sample matrix using high-performance liquid chromatography (HPLC), followed by ionization and detection by mass spectrometry. mdpi.com

Chromatographic Separation:

The separation is typically achieved using a reversed-phase C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier like methanol or acetonitrile. nih.govmdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target analyte from other components in the sample. For polar compounds like aromatic amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation strategy. nih.gov

Mass Spectrometric Detection:

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for compounds containing amino groups, as they are readily protonated. mdpi.comresearchgate.net The mass spectrometer can be operated in various modes, including full scan to obtain the mass spectrum of the compound, or more selectively using Multiple Reaction Monitoring (MRM) for quantification. mdpi.comnih.gov In MRM mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored, significantly enhancing selectivity and sensitivity. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Elution | Example: 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ (e.g., m/z for this compound) |

| Product Ion(s) | Specific fragment ions determined by compound fragmentation studies |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a benchmark technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ronotulaebotanicae.ro However, due to the presence of polar amino (-NH₂) and hydroxyl (-OH) groups, this compound is non-volatile and would likely decompose at the high temperatures used in a standard GC analysis. sigmaaldrich.comthermofisher.com Therefore, a crucial prerequisite for its analysis by GC-MS is a chemical derivatization step. sigmaaldrich.com

Derivatization:

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.comsemanticscholar.org This is achieved by replacing the active hydrogens in the amino and hydroxyl groups with nonpolar moieties. sigmaaldrich.com Common derivatization techniques for compounds with these functional groups include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.comyoutube.com

Acylation: Reagents like heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) introduce acyl groups. nih.gov

This process reduces the polarity of the molecule, allowing it to be vaporized without degradation and to travel through the GC column. nih.govthermofisher.com

GC-MS Analysis:

Once derivatized, the sample is injected into the GC system. The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). notulaebotanicae.rooup.com The oven temperature is programmed to ramp up gradually, which separates compounds based on their boiling points and interactions with the stationary phase. notulaebotanicae.rooup.com The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparison to a spectral library. notulaebotanicae.ro

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | Silylation (e.g., MSTFA) or Acylation (e.g., HFBA) |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Example: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Injection Mode | Split or Splitless, depending on concentration |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Mass Range | 40-550 m/z |

| Source Temperature | 230 °C |

Exploration of Non Biological Chemical Applications of 1 Aminoindolin 6 Yl Methanol

Applications in Materials Science (e.g., precursors for functional polymers, monomers)

There is no available research data to suggest that (1-Aminoindolin-6-yl)methanol has been investigated or utilized as a precursor for functional polymers or as a monomer in materials science applications. The unique structure of the molecule, featuring a reactive amino group and a hydroxyl group on an indoline (B122111) scaffold, could theoretically lend itself to polymerization reactions. For instance, the amino and hydroxyl functionalities could potentially be used in step-growth polymerization to form polyesters, polyamides, or polyurethanes. However, no such studies have been documented.

Role as a Ligand in Coordination Chemistry or Catalysis

Information regarding the use of this compound as a ligand in coordination chemistry or catalysis is not present in the current body of scientific literature. The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons, making them potential coordination sites for metal ions. This could allow for the formation of various metal complexes with potential catalytic activities. Despite this theoretical potential, no studies have been published that explore these applications.

Potential in Supramolecular Chemistry or Self-Assembly

There are no documented investigations into the potential of this compound in the field of supramolecular chemistry or its use in self-assembly processes. The presence of hydrogen bond donors (the amino and hydroxyl groups) and potential aromatic stacking interactions from the indoline ring system could theoretically drive self-assembly into larger, ordered structures. However, without experimental studies, this remains a hypothetical application.

Use as a Chemical Intermediate in the Synthesis of Complex Organic Molecules (Non-Medicinal)

While the structure of this compound suggests its potential as a versatile chemical intermediate, there is no specific information available in the public domain regarding its use in the synthesis of complex, non-medicinal organic molecules. Its bifunctional nature would allow for various chemical transformations, making it a potentially useful building block in organic synthesis. However, no published reports detail such synthetic routes or applications outside of the medicinal chemistry context.

Q & A

Q. Purity Optimization Strategies :

- Chromatography : Use gradient elution on silica gel (e.g., CH₂Cl₂/MeOH 9:1 to 4:1) .

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ensure >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-dependent conformational changes.

- Step 1 : Validate experimental conditions:

- Step 2 : Computational Refinement:

- Case Study : A 2023 study on analogous amino alcohols found that axial-equatorial hydroxyl group orientation in solution caused ¹H NMR splitting, resolved via NOESY experiments .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include:

- ¹H : δ 4.5–4.7 (m, -CH₂OH), δ 3.1–3.3 (m, NH₂), δ 6.8–7.2 (aromatic indoline protons) .

- ¹³C : δ 65–68 (-CH₂OH), δ 45–50 (C-NH₂), δ 120–140 (aromatic carbons).

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 164.1 (calculated for C₉H₁₂N₂O) .

Advanced: How can computational modeling guide the design of this compound derivatives for drug discovery?

Methodological Answer:

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at -NH₂/-OH groups).

- Docking Studies : Target enzymes (e.g., kinases) with AutoDock Vina, focusing on indoline’s planar structure for π-π stacking in hydrophobic pockets .

- ADMET Prediction : Predict bioavailability (SwissADME) and toxicity (ProTox-II) early in design. For example, logP >2 may reduce solubility but enhance blood-brain barrier penetration .

Basic: What are the stability challenges of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation :

- Storage Recommendations : Lyophilize and store at −20°C in amber vials to prevent light/oxidation .

Advanced: How can researchers address low yields in catalytic asymmetric synthesis of this compound enantiomers?

Methodological Answer:

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with Pd or Ru catalysts for enantioselective hydrogenation .

- Reaction Optimization :

- Temperature : Lower temps (0–10°C) improve enantiomeric excess (ee) but reduce reaction rate.

- Solvent : Use THF or DMF to stabilize transition states. A 2022 study achieved 92% ee with Ru-(S)-BINAP in THF at 5°C .

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) to quantify ee .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (amine/alcohol groups may irritate skin) .

- Ventilation : Use fume hoods during synthesis; amine vapors can cause respiratory distress .

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Advanced: How can machine learning improve reaction condition predictions for novel this compound derivatives?

Methodological Answer:

- Data Curation : Compile historical reaction data (yield, ee, conditions) into a structured database .

- Model Training : Use random forest or neural networks (e.g., DeepChem) to predict optimal catalysts/solvents. A 2024 model achieved 85% accuracy in predicting ee for amino alcohols .

- Validation : Cross-check ML predictions with high-throughput experimentation (HTE) robots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.